molecular formula C7H9N3 B1344608 (2-ethyl-1H-imidazol-1-yl)acetonitrile CAS No. 1119451-03-4

(2-ethyl-1H-imidazol-1-yl)acetonitrile

Cat. No. B1344608
M. Wt: 135.17 g/mol
InChI Key: QGRTXXSRTQNWAE-UHFFFAOYSA-N
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Description

“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3. It has a molecular weight of 135.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, is an area of active research . For example, Nandha et al. synthesized a related compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “(2-ethyl-1H-imidazol-1-yl)acetonitrile” can be represented by the InChI code: 1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 135.17 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, demonstrating the compound's utility in creating new chemical entities with potentially useful properties. The products were prepared in good to excellent yields, highlighting the efficiency of this synthetic route (Goli-Garmroodi et al., 2015).

Biological Activity Studies Research on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explored the biological activity of these compounds. The study's findings offer insights into the potential applications of (2-ethyl-1H-imidazol-1-yl)acetonitrile derivatives in medicinal chemistry, particularly their antibacterial properties (Al-badrany et al., 2019).

Solvation Process and Solute-Solvent Interactions The solvation process and solute-solvent interactions of imidazole compounds, including 2-ethyl- and 2-isopropyl-imidazole, in various solvents were investigated. This research provides a detailed understanding of how these compounds interact with solvents, which is crucial for their application in chemical synthesis and pharmaceutical formulations (Herrera-Castro & Torres, 2019).

Mercury Ion Detection A study reported the synthesis of imidazo[1,2-a]pyridine derivatives that can act as efficient fluorescent probes for mercury ion detection. This application is particularly relevant in environmental monitoring and the development of sensors for heavy metal ions, showcasing the versatility of (2-ethyl-1H-imidazol-1-yl)acetonitrile derivatives in analytical chemistry (Shao et al., 2011).

Environmental and Electrochemical Applications The electrochemical CO2 reduction process was modulated using an ionic liquid containing 1-ethyl-3-methylimidazolium, illustrating how (2-ethyl-1H-imidazol-1-yl)acetonitrile derivatives can influence electrochemical reactions. This research highlights the potential of such compounds in developing sustainable technologies and carbon capture strategies (Sun et al., 2014).

Safety And Hazards

The safety information for “(2-ethyl-1H-imidazol-1-yl)acetonitrile” indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing new synthetic routes for imidazole and their derived products .

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRTXXSRTQNWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628817
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethyl-1H-imidazol-1-yl)acetonitrile

CAS RN

1119451-03-4
Record name 2-Ethyl-1H-imidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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